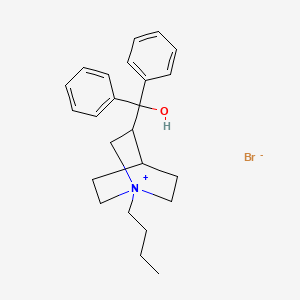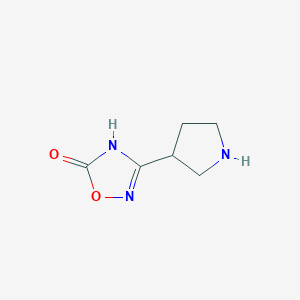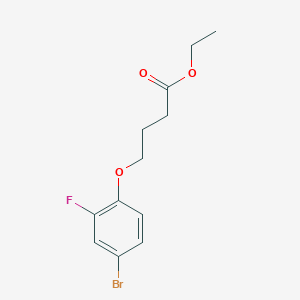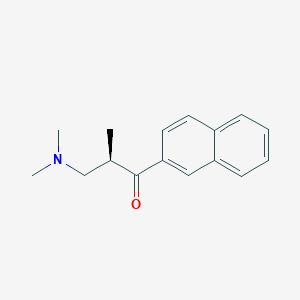![molecular formula C20H31BrOSi B12639243 Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12639243.png)
Naphthalene, 1-(2-broMo-2-propen-1-yl)-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- is a complex organic compound It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features various functional groups, including a bromo-propenyl group and a dimethylsilyl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Aplicaciones Científicas De Investigación
Naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of naphthalene, 1-(2-bromo-2-propen-1-yl)-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene, 2-(1E)-1-propen-1-yl-
- 1-Bromo-2-(dibromomethyl)naphthalene
- Naphthalene, 1-(2-propenyl)-
Uniqueness
The presence of the dimethylsilyl ether group, in particular, distinguishes it from other naphthalene derivatives .
Propiedades
Fórmula molecular |
C20H31BrOSi |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
[5-(2-bromoprop-2-enyl)-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C20H31BrOSi/c1-15(21)14-20(5)12-8-9-16-13-17(10-11-18(16)20)22-23(6,7)19(2,3)4/h10-11,13H,1,8-9,12,14H2,2-7H3 |
Clave InChI |
VORLKTFXAMQHOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile](/img/structure/B12639174.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)





![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)
![5,11-dicyclopentyl-13-(2-methoxyphenyl)-8-sulfanylidene-3,5,7,11-tetrazatricyclo[7.3.1.02,7]tridec-2-ene-1,9-dicarbonitrile](/img/structure/B12639215.png)


